(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide is a complex organic compound that features a benzodioxole moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Acryloylation: The benzodioxole intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Imidazole Substitution: The final step involves the substitution of the acryloylated benzodioxole with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or imidazole rings.
Reduction: Reduced forms of the acrylamide moiety.
Substitution: Substituted imidazole or acrylamide derivatives.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.
Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1H-imidazol-1-yl)ethyl)acrylamide: Similar structure but lacks the methyl group on the imidazole ring.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)acrylamide: Similar structure with an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
The presence of the 2-methyl-1H-imidazol-1-yl group in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to its analogs.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-17-6-8-19(12)9-7-18-16(20)5-3-13-2-4-14-15(10-13)22-11-21-14/h2-6,8,10H,7,9,11H2,1H3,(H,18,20)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWDFLNJTXJFNM-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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